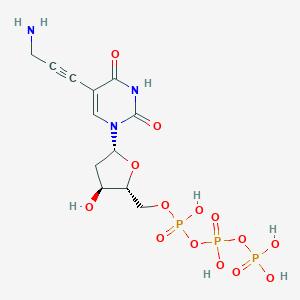
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine involves a regiocontrolled solution and solid-phase synthesis methodology. This process allows for the production of libraries of highly substituted purines, demonstrating the compound's versatility as a precursor for various synthetic routes. The solid-phase synthesis of a 2,6,8,9-tetrasubstituted purine library further exemplifies the compound's utility in generating diverse molecular structures efficiently (Hammarström et al., 2002).
Molecular Structure Analysis
Vibrational spectra and UV-vis spectral analysis, including HOMO-LUMO studies, provide insight into the molecular structure of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine and its derivatives. These analyses reveal the compound's electronic properties and potential for non-linear optical applications, demonstrating the interplay between its structural attributes and chemical reactivity (Arivazhagan & Anitha Rexalin, 2013).
Chemical Reactions and Properties
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine undergoes various chemical reactions, including aromatic substitution and interactions with C-nucleophiles. These reactions enable the synthesis of novel compounds and highlight the compound's reactivity towards different chemical agents. The formation of diindolylmethane and dipyrazolyl derivatives from its interaction with 1-phenyl-3-methylpyrazol-5-one and 2-methylindole, respectively, underscores its versatility in organic synthesis (Azev et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis of Olomoucine and Highly Substituted Purines
The compound is essential in the efficient solid-phase synthesis of olomoucine and can be used for regiocontrolled solution and solid-phase synthesis of highly substituted purines and related scaffolds (Hammarström et al., 2002).
Preparation of MGMT Inhibitors
A novel synthetic method utilizing this compound enables efficient preparation of MGMT inhibitors, which are important in cancer research (Lopez et al., 2009).
Synthesis of Tetrasubstituted Purines
It serves as a key ingredient in the synthesis of novel tetrasubstituted purines, demonstrating its versatility in creating complex organic structures (Hammarström et al., 2003).
Intermediate in Ticagrelor Synthesis
The compound is used in synthesizing 2-Propylthio-4,6-dichloro-5-aminopyrimidine, a key intermediate in producing the drug ticagrelor, with a significant overall yield from diethyl malonate and thiourea (Zhenhua, 2013).
Antibacterial and Antioxidant Properties
Derivatives of this compound, such as 2,4-diaryl-6-methyl-5-nitropyrimidines, show significant antibacterial and antioxidant properties, particularly against Gram-positive and Gram-negative bacteria (Sura et al., 2013).
Synthesis of Novel Heterocyclic Systems
The compound aids in synthesizing various derivatives of 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline, contributing to the development of novel heterocyclic systems (Banihashemi et al., 2020).
Stable 2-Adducts in Chemical Reactions
Thio-5-nitropyrimidine derivatives, synthesized from this compound, are used for stable 2--adducts in various chemical reactions (Azev et al., 2007).
Non-Linear Optical Properties and HOMO-LUMO Energy Gap
The vibrational spectra of derivatives, including 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine, reveal potential for future studies on non-linear optical properties and the HOMO-LUMO energy gap (Arivazhagan & Rexalin, 2013).
Synthesis of Polysubstituted Pyrrolo[3,2-d]pyrimidin-7-one 5-Oxides
It is used in the synthesis of 2,4‐disubstituted 6‐phenyl‐7H‐pyrrolo[3,2‐d]‐pyrimidin‐7‐one 5‐oxides, showcasing its role in complex organic synthesis (Čikotienė et al., 2008).
Propiedades
IUPAC Name |
4,6-dichloro-2-methylsulfanyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAWBARMICSLQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463051 | |
| Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
CAS RN |
1979-96-0 | |
| Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)


